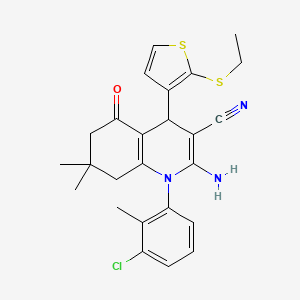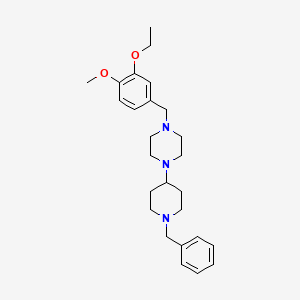![molecular formula C26H27N3O3 B11641596 2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile](/img/structure/B11641596.png)
2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is a complex organic compound with a furan ring substituted with azepane, methoxyphenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of azepane with a suitable aldehyde to form the azepan-1-ylmethylidene intermediate. This intermediate is then reacted with 4,5-bis(4-methoxyphenyl)furan-3-carbonitrile under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, acids, or bases can be used under appropriate conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: Shares a similar furan core structure but lacks the azepan-1-ylmethylidene group.
2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile: Another furan derivative with different substituents, used in molecular switch devices.
Uniqueness
2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is unique due to the presence of the azepan-1-ylmethylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(E)-azepan-1-ylmethylideneamino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
InChI |
InChI=1S/C26H27N3O3/c1-30-21-11-7-19(8-12-21)24-23(17-27)26(28-18-29-15-5-3-4-6-16-29)32-25(24)20-9-13-22(31-2)14-10-20/h7-14,18H,3-6,15-16H2,1-2H3/b28-18+ |
InChI Key |
GVCCWRKLYXYUHA-MTDXEUNCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/N3CCCCCC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CN3CCCCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11641517.png)

![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641553.png)

![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11641560.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641561.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11641564.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11641572.png)
![9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B11641573.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641574.png)
![1-(2-Methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641582.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11641585.png)
![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B11641588.png)

